B1576636 Esculentin-2-RA2 peptide precursor

Esculentin-2-RA2 peptide precursor

Cat. No.: B1576636
Attention: For research use only. Not for human or veterinary use.
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Description

The Esculentin-2-RA2 peptide precursor is a molecule of interest within the broader esculentin family, a group of host defense peptides (HDPs) predominantly isolated from the skin secretions of Ranidae frogs . These peptides are a critical component of the innate immune system, demonstrating potent activity against a broad spectrum of pathogens. Research into esculentin peptides, including variants like Esculentin-2CHa, has revealed a multifaceted mechanism of action that includes direct microbial killing and complex immunomodulatory functions, making their precursors valuable for studying amphibian immunity and developing novel anti-infective therapies . As a precursor molecule, Esculentin-2-RA2 encodes the blueprint for the mature, bioactive peptide. Mature esculentin-2 peptides are characterized by a cationic (positively charged) and amphipathic structure, which facilitates their initial interaction with the negatively charged surfaces of microbial membranes . The proposed bactericidal mechanism involves disrupting the integrity of the bacterial cell membrane, leading to cell lysis and death . Beyond this direct antimicrobial activity, which is effective against various Gram-negative bacteria and clinical isolates of multi-drug resistant strains, esculentin-2 peptides exhibit significant immunomodulatory potential . Studies on related peptides have shown they can stimulate the release of both anti-inflammatory and pro-inflammatory cytokines, such as IL-10 and TNF-α, from immune cells, and may modulate macrophage and neutrophil functions . This dual functionality positions the this compound as a key reagent for research aimed at understanding innate immunity and for exploring new therapeutic strategies against antibiotic-resistant infections. Primary Research Applications: - Investigation of amphibian host defense mechanisms and peptide biosynthesis. - In vitro assessment of broad-spectrum antimicrobial and antibacterial activity. - Study of immunomodulatory effects on mammalian immune cells, including cytokine release and cell differentiation. - Exploration of potential therapeutic candidates for overcoming multi-drug resistant bacterial infections. Product Note: This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

IFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC

Origin of Product

United States

Biosynthesis and Post Translational Modification Pathways of Esculentin 2 Ra2 Peptide Precursor

Gene Structure and Organization of Esculentin-2 Precursors

The genetic foundation for Esculentin-2 peptides is encoded within precursor genes that exhibit a conserved structural organization, a common feature for many secreted peptides and hormones. nih.gov These genes are typically composed of multiple exons and introns. nih.gov Molecular cloning studies based on skin secretion cDNA libraries have been instrumental in elucidating this structure. informahealthcare.com

The resulting mRNA transcript encodes a pre-propeptide, which is a larger, inactive precursor molecule. This precursor has a modular design, generally consisting of three distinct domains:

An N-terminal signal peptide sequence.

An acidic spacer domain.

The C-terminal domain containing the sequence of the mature, bioactive peptide.

This organized structure is crucial for guiding the peptide through the secretory pathway and ensuring that it undergoes the correct sequence of processing steps. nih.gov

Table 1: Typical Gene Organization for Esculentin-2 Precursors

Genetic ElementEncoded DomainPrimary Function
Exon 1 N-terminal Signal PeptideDirects the nascent polypeptide to the endoplasmic reticulum (ER). nih.govelifesciences.org
Exon 2 Acidic Spacer & Mature PeptideContains the pro-region and the sequence for the final active peptide. nih.gov
Exon 3 C-terminal extension (sometimes present)May be involved in protein targeting or processing. nih.gov
Introns Non-coding regionsSpliced out from the pre-mRNA before translation.

Ribosomal Synthesis of the Pre-propeptide

Following the transcription of the Esculentin-2 gene into messenger RNA (mRNA), the synthesis of the peptide precursor begins in the cytoplasm through ribosomal translation. nih.gov This process, like that for all proteins destined for secretion, starts on free ribosomes. The translation of the N-terminal signal peptide sequence is the critical first step that targets the entire ribosome-nascent chain complex to the endoplasmic reticulum (ER) membrane. elifesciences.orgbiorxiv.org

Once at the ER, the complex docks with the protein-conducting channel, known as the translocon (primarily the Sec61 complex), and the elongating pre-propeptide is co-translationally inserted into the ER lumen. biorxiv.org This ribosomal synthesis produces a linear polypeptide chain, the pre-propeptide, which is biologically inactive and must undergo extensive processing and modification to become the mature Esculentin-2 peptide. nih.govnih.gov

Enzymatic Processing and Maturation Steps

The transformation of the inactive pre-propeptide into the mature Esculentin-2-RA2 peptide involves a cascade of highly specific enzymatic cleavage events within the secretory pathway.

As the pre-propeptide enters the ER lumen, the N-terminal signal peptide is recognized and cleaved by the signal peptidase complex (SPC), an essential membrane-bound protease. elifesciences.orgbiorxiv.org The SPC identifies specific cleavage sites, typically characterized by small, neutral amino acids at positions -1 and -3 relative to the cleavage point. researchgate.net This cleavage is a crucial, early maturation step that releases the resulting "propeptide" into the ER lumen for further processing and transport through the Golgi apparatus. nih.govnih.gov The cleaved signal peptide is typically degraded within the ER membrane. nih.gov

The propeptide contains acidic spacer regions that flank the mature peptide sequence. These spacers are removed by a class of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. nih.gov These enzymes recognize and cleave at specific mono- or dibasic amino acid sites, most commonly pairs like Lys-Arg (KR) or Arg-Arg (RR). nih.govnih.govresearchgate.net The consensus cleavage motif is generally [R/K]–[X]n–[R/K]↓, where cleavage occurs C-terminal to the basic residue pair. nih.gov The acidic nature of the spacer domain is thought to play a role in presenting these cleavage sites to the appropriate enzymes.

The final step in generating the mature peptide backbone occurs after the action of prohormone convertases. The cleavage by PCs often leaves basic residues (Lysine or Arginine) at the C-terminus of the newly liberated peptide. nih.gov These residues are subsequently removed by the action of carboxypeptidases, such as carboxypeptidase E. nih.gov This trimming process is essential for the final structure and activity of the peptide. In many amphibian peptides, including those in the esculentin (B142307) family, this final processing step is coupled with C-terminal amidation, a critical post-translational modification. informahealthcare.comnih.gov

Table 2: Key Enzymatic Maturation Steps for Esculentin-2 Precursor

StepEnzyme ClassLocationSubstrateAction
1 Signal Peptidase Complex (SPC)Endoplasmic ReticulumPre-propeptideCleavage of the N-terminal signal peptide. biorxiv.org
2 Prohormone Convertases (PCs)Trans-Golgi Network / Secretory GranulesPropeptideCleavage at dibasic sites (e.g., Lys-Arg) to excise the mature peptide sequence. nih.gov
3 CarboxypeptidasesSecretory GranulesPeptide with C-terminal basic residuesRemoval of C-terminal Lysine (B10760008)/Arginine residues. nih.gov

Analysis of Post-Translational Modifications (PTMs) in Esculentin-2-RA2 Peptide Precursor

Post-translational modifications are chemical alterations to a protein after its synthesis, and they are vital for the structure, stability, and function of most peptides. nih.govnih.gov For the Esculentin-2 family, including Esculentin-2-RA2, several key PTMs have been identified that are indispensable for their biological activity.

C-terminal Amidation: This is one of the most common PTMs found in amphibian antimicrobial peptides. nih.gov The process, catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), converts a C-terminal glycine (B1666218) residue into an amide group. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. informahealthcare.com This enhanced cationicity is often correlated with increased antimicrobial potency and stability. informahealthcare.comnih.gov

Disulfide Bridge Formation: Esculentin-2 peptides are characterized by a conserved C-terminal region that includes two cysteine residues. informahealthcare.comnih.gov In Esculentin-2-RA2, these cysteines are located at positions 31 and 37. mol-scientific.com The formation of an intramolecular disulfide bond between these two residues creates a cyclic domain often referred to as a "Rana box." This structural constraint is crucial for maintaining the peptide's conformation and has been shown to be important for its cytotoxic activity against microorganisms and mammalian cells. nih.gov

Other potential PTMs such as phosphorylation, glycosylation, or acetylation have been extensively studied in other proteins but are not commonly reported as primary modifications for the Esculentin-2 peptide family. nih.gov The combination of proteolytic processing, C-terminal amidation, and disulfide bond formation represents the core PTM pathway that converts the genetically encoded precursor into the potent, mature Esculentin-2-RA2 peptide.

Table 3: Identified Post-Translational Modifications in Esculentin-2 Peptides

ModificationResidues InvolvedEnzymatic MachineryFunctional Significance
C-terminal Amidation C-terminal Glycine (precursor)Peptidylglycine alpha-amidating monooxygenase (PAM)Increases net positive charge, enhances antimicrobial activity and stability. informahealthcare.comnih.gov
Disulfide Bridge Two Cysteine residues (e.g., Cys31, Cys37)Protein disulfide isomerases (in ER)Creates a C-terminal cyclic "Rana box" domain, essential for structural integrity and activity. nih.gov

Disulfide Bond Formation and Cyclic Domain Assembly

A defining characteristic of many antimicrobial peptides, including those in the ranatuerin family to which Esculentin-2-RA2 belongs, is the presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. nih.govnih.gov This structural motif is essential for the peptide's biological activity. The formation of this disulfide bridge is a critical post-translational modification that stabilizes the peptide's three-dimensional structure, which is crucial for its interaction with microbial membranes.

The process of disulfide bond formation is an oxidative reaction that typically occurs in the endoplasmic reticulum of eukaryotic cells and the periplasmic space of prokaryotes. In the context of the Esculentin-2-RA2 precursor, after its synthesis on the ribosome, it is translocated into the granular glands of the frog's skin. Within this specialized environment, enzymes known as protein disulfide isomerases (PDIs) are believed to catalyze the formation of the correct disulfide bond. nih.gov These enzymes facilitate the oxidation of the sulfhydryl groups of the two cysteine residues, leading to the formation of a covalent disulfide linkage and the assembly of the cyclic domain.

The importance of this cyclic structure has been demonstrated in studies of related ranatuerin peptides. For instance, the deletion of the conserved Rana-box loop in Ranatuerin-2PLx was found to drastically reduce its antibacterial and antiproliferative activities. nih.gov This highlights the critical role of the disulfide bond and the resulting cyclic domain in maintaining the peptide's conformational integrity and, consequently, its ability to effectively target and disrupt microbial cells.

C-terminal Amidation Processes and their Impact on Activity

Another pivotal post-translational modification in the maturation of many bioactive peptides, including Esculentin-2 peptides, is C-terminal amidation. nih.govinformahealthcare.com This process involves the enzymatic conversion of the C-terminal carboxylic acid group to an amide group. The amidation of peptides is often crucial for their biological activity, enhancing their potency and stability.

The enzymatic machinery responsible for this modification is primarily the peptidylglycine α-amidating monooxygenase (PAM) enzyme complex. This bifunctional enzyme catalyzes a two-step reaction. Initially, a peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the C-terminal glycine residue. Subsequently, a peptidyl-α-hydroxyglycine α-amidating lyase (PAL) cleaves the C-terminal glyoxylate, resulting in the amidated peptide. The gene encoding the Esculentin-2-RA2 precursor likely contains a glycine residue immediately following the mature peptide sequence, which serves as the signal for amidation.

The impact of C-terminal amidation on the activity of esculentin peptides has been a subject of significant research. nih.govinformahealthcare.com Studies on Esculentin-2 HYba1 and Esculentin-2 HYba2, for example, revealed that their C-terminally amidated analogs exhibited a notable increase in potency against certain bacterial pathogens, with a tenfold decrease in the minimum inhibitory concentration (MIC) and a reduction in killing time. nih.govinformahealthcare.com This enhancement in activity is attributed to several factors. The amide group increases the peptide's net positive charge, which can strengthen its initial electrostatic interaction with the negatively charged components of microbial membranes. Furthermore, amidation can increase the peptide's resistance to degradation by carboxypeptidases, thereby prolonging its half-life and bioavailability. However, it is important to note that the effect of C-terminal amidation can be variable and peptide-specific, with some studies showing that it does not always lead to a clear increase in efficacy or selectivity. lsbu.ac.uk

Other Potential PTMs and their Enzymatic Mediators

Beyond disulfide bond formation and C-terminal amidation, the this compound may undergo other post-translational modifications, although these are less commonly documented for this specific peptide family. These potential PTMs can further diversify the structure and function of the resulting peptide. nih.gov

Possible additional modifications could include:

Glycosylation: The attachment of sugar moieties to specific amino acid residues, a process mediated by glycosyltransferases. Glycosylation can affect a peptide's solubility, stability, and interaction with target molecules.

Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by kinases. This modification can modulate a peptide's activity and signaling properties.

Acetylation: The addition of an acetyl group, typically at the N-terminus or on lysine residues, mediated by acetyltransferases. Acetylation can influence a peptide's stability and biological function. mdpi.com

While direct evidence for these specific PTMs on Esculentin-2-RA2 is limited, their occurrence in other antimicrobial peptides suggests they are possibilities that could be explored in future research. The identification of the specific enzymatic mediators for any such modifications would require detailed biochemical and proteomic analyses.

Comparative Biosynthesis Studies with Related Antimicrobial Peptides

The biosynthesis of the this compound shares fundamental similarities with that of other amphibian antimicrobial peptides, particularly those belonging to the ranatuerin and esculentin families. nih.govinformahealthcare.com Comparative studies of their biosynthetic pathways provide valuable insights into the evolution and structure-function relationships of these important defense molecules.

A key point of comparison lies in the post-translational modifications. The presence of the "Rana box" disulfide bridge is a conserved feature within the ranatuerin family, underscoring its functional importance. nih.govnih.gov C-terminal amidation is also a common modification observed in many esculentin and other frog antimicrobial peptides, often enhancing their antimicrobial efficacy. nih.govinformahealthcare.comnih.gov

Molecular Structural Elucidation and Conformation of Esculentin 2 Ra2 Peptide Precursor and Its Derivatives

Primary Structure Determination and Sequence Homology Analysis

The primary structure, or amino acid sequence, is the foundational blueprint of a peptide, dictating its higher-order folding and, consequently, its biological activity.

The Esculentin-2-RA2 peptide precursor was identified in the skin secretions of the golden crossband frog, Odorrana andersonii. mol-scientific.com Its primary structure consists of a 36-amino acid sequence. mol-scientific.com

Table 1: Amino Acid Sequence of this compound

Three-Letter Code One-Letter Code
Ile-Phe-Thr-Leu-Ile-Lys-Gly-Ala-Ala-Lys-Leu-Ile-Gly-Lys-Thr-Val-Ala-Lys-Glu-Ala-Gly-Lys-Thr-Gly-Leu-Glu-Leu-Met-Ala-Cys-Lys-Ile-Thr-Asn-Gln-Cys IFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC

Data sourced from Mol Scientific. mol-scientific.com

Comparative Analysis of Esculentin-2-RA2 with Other Esculentin-2 Family Members

The Esculentin-2 family of peptides, first discovered in the European green frog Pelophylax esculenta, exhibits considerable diversity in its primary sequences across different amphibian species. informahealthcare.comnih.gov A comparative analysis between Esculentin-2-RA2 and another family member, Esculentin-2CHa from the anuran frog Hylarana chunganensis, highlights both conserved regions and significant variations.

Table 2: Comparative Sequence Alignment of Esculentin-2 Peptides

Peptide Sequence Length
Esculentin-2-RA2 IFTLIKGAAK-LIGKTVAKEAGKTGLELMAC-KITNQC 36 aa
Esculentin-2CHa GFSSIFRGVA-KFASKGLGK-DLAKLGVDLVAC-KISKQC 37 aa

Alignment based on sequences from available research. mol-scientific.comnih.gov

This alignment shows that while both peptides share a C-terminal cysteine-flanked motif, their N-terminal and central regions differ substantially in amino acid composition.

Identification of Conserved and Variable Residues within the Family

Despite sequence variability, the Esculentin-2 family is defined by key conserved residues that are crucial for its structural identity. informahealthcare.com Research has identified Lysine-19 (Lys19), Cysteine-31 (Cys31), Lysine-32 (Lys32), and Cysteine-37 (Cys37) as a signature motif for this family (based on Esculentin-2CHa numbering). informahealthcare.com These residues, particularly the two cysteines that form a disulfide bridge, are critical for creating a cyclic C-terminal domain. nih.gov

Secondary Structural Characterization

The linear sequence of amino acids in the Esculentin-2-RA2 precursor folds into distinct secondary structures, primarily the alpha-helix, which is stabilized by factors like hydrophobicity and charge.

Alpha-Helical Propensity and Formation

Esculentin (B142307) peptides are known to adopt an alpha-helical conformation, a common secondary structure in antimicrobial peptides. nih.gov The propensity of a peptide sequence to form an alpha-helix is determined by the intrinsic helical tendencies of its constituent amino acids. nih.govnih.gov Amino acids like Alanine (B10760859) (Ala), Leucine (B10760876) (Leu), and Lysine (B10760008) (Lys) are strong helix formers, while Glycine (B1666218) (Gly) and Proline (Pro) are known to be helix breakers or less favorable. nih.gov

The sequence of Esculentin-2-RA2 is rich in residues with high to moderate helix-forming propensity, such as Ala, Leu, and Lys, suggesting a strong tendency to form a stable alpha-helical structure.

Table 3: Helix Propensity of Amino Acids in Esculentin-2-RA2

Amino Acid Propensity (kcal/mol) Frequency in Esculentin-2-RA2
Alanine (Ala) 0 4
Leucine (Leu) 0.21 3
Lysine (Lys) 0.26 4
Isoleucine (Ile) 0.41 3
Threonine (Thr) 0.66 3
Glycine (Gly) 1.00 3

Propensity values represent the energy difference relative to Alanine. A lower value indicates a higher propensity for being in an alpha-helix. nih.gov

Role of Hydrophobicity and Cationicity in Structural Organization

Esculentin-2-RA2 is a cationic peptide, characterized by a net positive charge due to the presence of multiple lysine residues, and it is also amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govnih.gov This dual nature is critical for its structural organization.

The distribution of charged and hydrophobic residues along the peptide backbone facilitates the formation of an amphipathic alpha-helix. In this conformation, the hydrophobic amino acids are segregated on one face of the helix, while the cationic (positively charged) residues are positioned on the opposite face. This arrangement is fundamental for the interaction of cationic antimicrobial peptides with biological membranes. nih.govresearchgate.net The hydrophobic face can insert into the lipid core of a membrane, while the charged face interacts with the polar head groups. johnshopkins.edu The balance and distribution of hydrophobicity and charge are critical; high hydrophobicity can lead to self-aggregation, which can be modulated by the placement of charged residues. nih.gov

Tertiary Structure Determination and Dynamic Conformational Studies

The most significant feature contributing to the tertiary structure of many Esculentin-2 peptides is the formation of a C-terminal cyclic domain. nih.gov In Esculentin-2-RA2, the presence of two cysteine residues at positions 30 and 36 (Cys30 and Cys36) strongly suggests the formation of an intramolecular disulfide bond. mol-scientific.com This bond creates a covalent loop, resulting in a "tadpole-like" structure with an N-terminal helical "tail" and a C-terminal cyclic "head."

Studies on the related peptide Esculentin-2CHa have demonstrated the structural and functional importance of this cyclic domain. nih.gov Removal of the cyclic heptapeptide (B1575542) motif (CKISKQC) led to a significant decrease in its activity, indicating that this tertiary feature is vital for stabilizing the peptide's active conformation or for its interaction with targets. nih.gov

Dynamic conformational studies on cationic peptides show that they are not rigid structures. They can undergo conformational changes and may self-associate into dimers or larger aggregates. nih.gov The propensity for this dynamic behavior is influenced by the peptide's hydrophobicity and the distribution of its charges. nih.gov Peptides with high hydrophobicity tend to form aggregates, a process that can be minimized by distributing charges at both ends of the peptide chain. nih.gov Therefore, the specific sequence of Esculentin-2-RA2, with its unique balance of charged and hydrophobic residues, will govern its dynamic conformational equilibrium in different environments.

Advanced Spectroscopic and Analytical Techniques for Structural Analysis

The structural elucidation of the this compound, a molecule found in the skin of the Odorrana andersonii frog, necessitates a combination of sophisticated analytical methods. mol-scientific.com These techniques provide a comprehensive picture of the peptide, from its linear amino acid sequence to its spatial conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment. While specific NMR studies on Esculentin-2-RA2 precursor are not extensively published, the methodology can be inferred from studies on analogous antimicrobial peptide precursors, such as precarnobacteriocin B2. nih.gov

For a peptide like the Esculentin-2-RA2 precursor, NMR analysis would typically begin with the peptide dissolved in an aqueous solution. However, many antimicrobial peptides are unstructured in water and adopt their functional conformation only upon interacting with a membrane-like environment. nih.gov To simulate this, co-solvents like trifluoroethanol (TFE) are often used. Multidimensional NMR analysis of a similar precursor, preCbnB2, revealed that it exists as a random coil in water but folds into a defined structure in a water/TFE mixture. nih.gov

The process would involve:

1D NMR: One-dimensional proton (¹H) NMR spectra provide an initial assessment of the peptide's folding state. A well-folded peptide will show a wide dispersion of chemical shifts, particularly in the amide proton region, whereas a random coil will have a more clustered and narrow range of shifts.

2D NMR: Two-dimensional experiments are essential for a complete structural determination.

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system, allowing for the assignment of specific amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically <5 Å), even if they are far apart in the primary sequence. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the distance constraints needed to calculate the peptide's fold.

Based on analogous studies, it is hypothesized that the Esculentin-2-RA2 precursor would exhibit distinct structural domains. The section corresponding to the mature Esculentin-2-RA2 peptide would likely form an α-helical structure, which is common for this family of antimicrobial peptides and crucial for membrane interaction. nih.gov The N-terminal leader peptide portion might also adopt a helical conformation, believed to be a key recognition element for the cellular machinery responsible for its export and processing. nih.gov

Table 1: Typical NMR Experiments for Peptide Structure Determination

Experiment Type Information Obtained Relevance to Esculentin-2-RA2 Precursor
1D ¹H NMR Initial assessment of folding and sample purity. Provides a quick look at whether the precursor is folded or in a random coil state under specific solvent conditions.
2D TOCSY Identifies proton spin systems for each amino acid. Crucial for assigning specific amino acid residues in the peptide's sequence.
2D NOESY Identifies protons close in 3D space (<5 Å). Provides the essential distance constraints needed to calculate the final three-dimensional structure of the folded domains.
¹H-¹⁵N HSQC Correlates amide protons with their directly bonded nitrogen atoms. Used with ¹⁵N-labeled samples to resolve spectral overlap and facilitate the assignment process.

Mass Spectrometry (MS/MS, HR-MS, MALDI-TOF/TOF) for Sequencing and PTM Analysis

Mass spectrometry (MS) is an indispensable tool for proteomics and is central to confirming the primary structure of peptides like the Esculentin-2-RA2 precursor. youtube.com High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can confirm the elemental composition and identify any post-translational modifications (PTMs). nih.gov

Sequencing: Tandem mass spectrometry (MS/MS) is the definitive method for de novo sequencing of peptides when a genome is unknown. nih.gov In this process, the precursor peptide ions are isolated in the mass spectrometer and fragmented. The resulting fragment ions are then analyzed to read the amino acid sequence. youtube.com

Common fragmentation techniques include:

Collision-Induced Dissociation (CID): This method typically breaks the peptide backbone, generating b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. nih.gov

Higher-energy C-trap Dissociation (HCD): A similar technique to CID but often providing richer fragmentation spectra. nih.gov

Electron-Transfer Dissociation (ETD): This method cleaves the peptide backbone at different locations (producing c- and z-type ions) and is particularly useful for analyzing PTMs that are labile and might be lost during CID. nih.gov

These techniques allow for the unambiguous determination of the entire peptide sequence, including the difficult task of distinguishing between isomeric residues like leucine (Leu) and isoleucine (Ile). nih.gov

PTM Analysis: Post-translational modifications are critical for the function of many peptides and are readily identified by mass spectrometry. nih.gov A PTM results in a characteristic mass shift from the expected mass of the standard amino acid. HR-MS is sufficiently accurate to detect these small mass changes. nih.gov For instance, N-terminal acetylation adds 42 Da to the peptide's mass, while formylation adds 28 Da. nih.gov MS/MS analysis can then pinpoint the exact location of the modification. If a PTM is on the N-terminus, for example, all b-ions in the CID spectrum will show the corresponding mass shift, while the y-ions will remain unchanged. nih.gov

Table 2: Mass Spectrometry Techniques and Their Applications

Technique Application Relevance to Esculentin-2-RA2 Precursor
MALDI-TOF MS Rapid determination of molecular mass. Quickly confirms the overall mass of the synthesized or isolated precursor peptide.
HR-MS (e.g., LTQ-FT, Orbitrap) High-accuracy mass measurement. Provides confidence in the elemental composition and is essential for detecting subtle mass shifts from PTMs. nih.gov
MS/MS (CID, HCD, ETD) Peptide sequencing and PTM localization. Used to determine the exact amino acid sequence of the precursor and locate any modifications. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

The characteristic CD spectra for common secondary structures are well-established:

α-Helix: Shows two strong negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-Sheet: Displays a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: Characterized by a strong negative band near 200 nm and very low ellipticity above 210 nm. americanpeptidesociety.org

For the Esculentin-2-RA2 precursor, CD spectroscopy would be used to monitor conformational changes under different conditions. nih.gov For example, spectra could be recorded in an aqueous buffer and then in the presence of membrane-mimicking solvents like TFE or micelles (e.g., sodium dodecyl sulfate). A transition from a random coil spectrum in buffer to an α-helical spectrum in a membrane-mimicking solvent would provide strong evidence that the peptide folds upon interacting with a hydrophobic environment, a key characteristic of many antimicrobial peptides. nih.gov Difference CD spectroscopy, where the spectrum of the peptide in buffer is subtracted from the spectrum in the new environment, can be used to highlight the specific structural changes that occur. nih.gov

Table 3: Secondary Structure Elements and Their CD Spectral Signatures

Secondary Structure Wavelength of Major Bands (nm) Expected for Esculentin-2-RA2 Precursor
α-Helix Positive ~192 nm; Negative ~208, ~222 nm. americanpeptidesociety.org Expected to be the dominant structure in membrane-mimicking environments.
β-Sheet Positive ~195 nm; Negative ~217 nm. americanpeptidesociety.org May be present, but α-helical content is generally more characteristic of this peptide family.
Random Coil Strong negative band near 200 nm. americanpeptidesociety.org Expected conformation in a simple aqueous buffer.
Polyproline II (PPII) Positive peak around 220 nm. nih.gov Unlikely to be a major structural component.

Biological Activities and Mechanistic Studies of Esculentin 2 Ra2 Peptide Precursor and Its Derivatives in Vitro

Antimicrobial Activity Studies in vitro

The Esculentin-2 peptide family, particularly members isolated from Odorrana andersonii, has been the subject of various studies to determine its efficacy against pathogenic microbes. The Esculentin-2-RA2 peptide precursor itself has been identified as having antimicrobial activity. mol-scientific.com Research has extended to derivatives and other peptides from the same source, such as Andersonin-D1 and Nigrosin-6VL, to explore their therapeutic potential. nih.govnih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Peptides derived from Odorrana andersonii have shown significant efficacy, particularly against Gram-negative bacteria. nih.govnih.gov Structure-guided design has led to the creation of synthetic peptides derived from Andersonin-D1, another antimicrobial peptide from O. andersonii, that selectively target these pathogens. nih.gov These synthetic derivatives proved effective against clinically relevant Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. themunicheye.com

Similarly, a modified analogue of Nigrosin-6VL, another peptide from O. andersonii, known as 2170-2R, displayed enhanced efficacy against Gram-negative bacteria. nih.gov While much of the focus has been on Gram-negative species, general studies on the Esculentin-2 family indicate activity against the Gram-positive bacterium Staphylococcus aureus as well. mdpi.com

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. Below is a table summarizing the reported MIC values for Esculentin-2 and its derivatives against various bacteria.

Peptide/DerivativeBacteriumStrainMIC (μM)
Esculentin-2 (general)Escherichia coli< 10
Esculentin-2 (general)Staphylococcus aureus< 10
Andersonin-D1 DerivativesEscherichia coliPotent Activity Reported
Andersonin-D1 DerivativesPseudomonas aeruginosaPotent Activity Reported
Andersonin-D1 DerivativesAcinetobacter baumanniiPotent Activity Reported
Nigrosin-6VL analogue (2170-2R)Pseudomonas aeruginosaImproved Efficacy Reported

This table presents a summary of minimum inhibitory concentrations (MIC) for Esculentin-2 and related peptides from O. andersonii against selected bacteria. "Potent" or "Improved" activity is noted where specific MIC values were not provided in the cited sources.

Antifungal Activity Assessment

The antimicrobial spectrum of the Esculentin-2 family is not limited to bacteria. Studies have shown that these peptides also possess antifungal properties. Specifically, Esculentin-2 has demonstrated inhibitory activity against the pathogenic yeast Candida albicans, with a reported MIC ranging from 30 to 50 μM. mdpi.com Another study on the antifungal properties of trappin-2, which shares cationic properties with esculentins, also showed activity against C. albicans and Aspergillus fumigatus, further suggesting that peptides of this nature can target fungal pathogens. nih.gov

PeptideFungal SpeciesMIC (μM)
Esculentin-2 (general)Candida albicans30 - 50

This table shows the reported minimum inhibitory concentration (MIC) for Esculentin-2 against the fungus Candida albicans.

Evaluation against Multidrug-Resistant Microbial Strains

A critical aspect of modern antimicrobial research is the evaluation of new compounds against multidrug-resistant (MDR) strains. Peptides from O. andersonii and related esculentins have shown promise in this area. Synthetic peptides derived from Andersonin-D1 are being developed to target pathogenic infections, a crucial step toward combating resistant superbugs. nih.goveurekalert.orgthedp.com

Furthermore, the Nigrosin-6VL analogue, 2170-2R, has been shown to work synergistically with conventional antibiotics like cefepime (B1668827) and gentamicin, enhancing their capacity to eliminate P. aeruginosa biofilms. nih.gov This synergistic action is particularly valuable as biofilms are notoriously resistant to treatment. The ability of other esculentin (B142307) derivatives, such as Esc(1-21), to synergize with antibiotics like colistin (B93849) against MDR Acinetobacter baumannii further underscores the potential of this peptide class in addressing antibiotic resistance. nih.gov

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The primary mechanism by which Esculentin-2 peptides and their derivatives are thought to exert their antimicrobial effects is through direct interaction with and disruption of the microbial cell membrane. nih.govnih.gov This mechanism is characteristic of many cationic antimicrobial peptides.

The proposed mechanism begins with the peptide's accumulation on the bacterial surface, driven by electrostatic interactions. nih.gov Flow cytometry experiments with related peptides confirm their ability to permeabilize the bacterial cell membrane. nih.gov This permeabilization leads to the leakage of intracellular contents and ultimately cell death. nih.gov The process can involve the formation of pores in the membrane, such as through a "toroidal pore" model where the peptides insert into the membrane and induce the lipid monolayers to bend inward continuously, creating a water-filled channel. This action disrupts the membrane's integrity and barrier function.

For Gram-negative bacteria, the initial target for cationic antimicrobial peptides like the esculentins is the outer membrane, which is rich in lipopolysaccharides (LPS). nih.gov The peptides' positive charge facilitates binding to the negatively charged LPS molecules. This interaction is believed to displace the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to localized disruption of the outer membrane. nih.gov This "self-promoted uptake" allows the peptides to traverse the outer membrane and gain access to the inner cytoplasmic membrane, where they can induce the lethal permeabilization described above. nih.gov The selective targeting of Gram-negative pathogens by Andersonin-D1 derivatives strongly supports this LPS-interactive mechanism. nih.govthemunicheye.com

Influence on Microbial Growth Kinetics

Derivatives of the Esculentin-2 family have been shown to exert rapid bactericidal effects. Studies on analogs such as Esculentin-2 HYba1 and Esculentin-2 HYba2, identified from frog skin, demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The C-terminal amidation of these peptides significantly enhances their efficacy. This modification was found to reduce the minimum inhibitory concentration (MIC) and shorten the time required to kill bacterial pathogens to as little as 10-15 minutes. This rapid action is indicative of a mechanism that quickly compromises bacterial viability, likely through membrane disruption.

Anti-Proliferative and Cytotoxic Activities against Cancer Cell Lines in vitro

Beyond their antimicrobial properties, Esculentin-2 peptides exhibit notable anti-proliferative and cytotoxic effects against various cancer cell lines. This dual activity positions them as intriguing candidates for development as novel therapeutic agents that could simultaneously combat infections and target malignancies.

Specific derivatives of Esculentin-2 have been evaluated against well-established human cancer cell lines, demonstrating selective cytotoxicity.

A549 (Human Non-Small Cell Lung Adenocarcinoma): The host-defense peptide Esculentin-2CHa has shown potent cytotoxic activity against A549 cells, with a reported half-maximal cytotoxic concentration (LC50) of 10 μM. nih.gov This indicates a significant ability to target and destroy these lung cancer cells.

Hep3B (Human Hepatocellular Carcinoma): Esculentin-2 HYba peptides have been identified as having the potential to destroy liver cancer cells. researchgate.net Their cytotoxic activity against Hep3B cells was found to be comparable to the established anticancer drug, silymarin, highlighting their therapeutic potential.

Table 1: Cytotoxicity of Esculentin-2 Derivatives Against Cancer Cell Lines

Peptide Derivative Cancer Cell Line Activity Noted Reference
Esculentin-2CHa A549 (Lung) LC50 = 10 μM nih.gov
Esculentin-2 HYba peptides Hep3B (Liver) Potential inhibition comparable to silymarin researchgate.net

Mechanisms of Cancer Cell Death Induction in vitro

The primary mechanism by which many host-defense peptides, including the Esculentin family, induce cancer cell death is through membrane disruption. nih.govresearchgate.net These cationic peptides are electrostatically attracted to the negatively charged cancer cell membranes, leading to permeabilization and lysis. This non-specific membrane interaction is a key feature of their function. wikipedia.org

While direct membrane lysis is a major factor, other apoptotic pathways may also be involved. General mechanisms of apoptosis induction by anti-cancer agents include the modulation of key regulatory proteins and activation of caspase enzymes. jbtr.or.kr For instance, the process can involve:

Mitochondrial Pathway: Induction of mitochondrial-related apoptosis through the generation of reactive oxygen species (ROS). researchgate.net

Caspase Activation: The initiation of programmed cell death through the activation of effector caspases like caspase-3. jbtr.or.kr

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle. jbtr.or.kr

Although these pathways are established in cancer cell death, further research is needed to determine the specific intracellular signaling cascades activated by Esculentin-2-RA2 and its derivatives in cancer cells.

Immunomodulatory Effects in vitro

Esculentin-2 peptides also possess immunomodulatory capabilities, influencing the function of key immune cells and the production of signaling molecules known as cytokines.

The peptide Esculentin-2CHa has demonstrated a significant ability to modulate cytokine release from immune cells in vitro. nih.gov

Interleukin-10 (IL-10): Esculentin-2CHa was found to significantly stimulate the release of the anti-inflammatory cytokine IL-10 from mouse lymphoid cells. nih.gov IL-10 plays a crucial role in regulating inflammatory responses. nih.govnih.gov

Tumor Necrosis Factor-α (TNF-α): The peptide also significantly stimulated the production of the pro-inflammatory cytokine TNF-α by peritoneal macrophages. nih.gov TNF-α is a key mediator of inflammatory processes and immune responses. nih.gov

Notably, the effects of Esculentin-2CHa on the production of other cytokines, such as IL-6 and IL-1β, were not found to be significant. nih.gov

The ability of Esculentin-2 peptides to stimulate cytokine production is a direct indicator of their capacity to activate immune cells. The activation of macrophages, as shown by the increased production of TNF-α, is a critical step in initiating an immune response against pathogens and abnormal cells. nih.govnih.govresearchgate.net By influencing both pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines, these peptides can help orchestrate a balanced and effective immune response. nih.govnih.gov This dual activity suggests a sophisticated role in immune homeostasis, capable of both stimulating defense mechanisms and regulating potential over-activation. mdpi.com

Based on a comprehensive search of scientific literature, there is no available information regarding the in vitro biological activities of the specific chemical compound This compound in the areas requested.

Specifically, no research data could be found for:

The modulation of islet cell function and glucose homeostasis mechanisms.

The stimulation of insulin (B600854) secretion from pancreatic beta-cells.

The investigation of underlying cellular mechanisms such as membrane depolarization, intracellular Ca2+ flux, or KATP channels.

The effects on alpha-cell mass and glucagon (B607659) levels.

Angiogenic and cell migration promotion activities.

The stimulation of endothelial cell migration and proliferation (e.g., HUVECs).

The activation of intracellular signaling pathways like the PI3K/AKT pathway.

The available body of research focuses on a related but distinct peptide, Esculentin-2CHa , and its analogues. Studies on Esculentin-2CHa have shown that it can stimulate insulin secretion from pancreatic β-cells by causing membrane depolarization and an increase in intracellular calcium, with an influence on KATP channels. nih.govresearchgate.netqub.ac.uknih.govresearchgate.net Furthermore, derivatives of Esculentin-2CHa have been observed to affect plasma glucagon levels and alpha-cell mass in animal models. nih.govresearchgate.net

However, as per the strict requirement to focus solely on the This compound , no data for the outlined biological activities could be retrieved. Therefore, the requested article cannot be generated.

Angiogenic and Cell Migration Promotion Activities in vitro

Regulation of Extracellular Matrix Components and Cell Adhesion Markers (e.g., Collagen, CD31, PCNA)

The interaction of peptides with the extracellular matrix (ECM) and the regulation of cell adhesion are critical areas of biomedical research, with implications for tissue regeneration, cancer biology, and inflammatory processes. The ECM, a complex network of proteins and other macromolecules, provides structural support to cells and tissues and plays a crucial role in regulating cellular functions. Key components of the ECM and markers of cellular processes include collagen, Cluster of Differentiation 31 (CD31), and Proliferating Cell Nuclear Antigen (PCNA).

Collagen is the most abundant protein in the animal kingdom and the main structural component of the ECM in various connective tissues. The synthesis and deposition of collagen are vital for maintaining tissue integrity and strength. rsc.orgspringernature.com In vitro studies on dermal fibroblasts have shown that certain collagen peptides can stimulate the synthesis of new collagen, as well as other ECM components like elastin (B1584352) and versican, highlighting the potential of specific peptide sequences to influence tissue homeostasis. nih.gov

CD31 , also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein (B1211001) predominantly expressed on the surface of endothelial cells, platelets, and certain types of immune cells. It is a crucial marker for the endothelium and plays a significant role in angiogenesis, the process of forming new blood vessels from pre-existing ones. nih.govnih.gov In vitro angiogenesis assays often utilize CD31 expression to assess the formation of tube-like structures by endothelial cells. escardio.org

PCNA is a key protein involved in DNA replication and repair, making it an essential marker for cell proliferation. nih.govnih.gov Its expression is closely correlated with the rate of cell division and is often used in cancer research to assess the proliferative activity of tumors. nih.gov Peptides that can modulate PCNA expression or its interactions are of significant interest as potential anti-cancer agents. nih.gov

Direct research on the effects of the This compound on these specific markers is not currently available in the published scientific literature. However, studies on derivatives of the broader Esculentin-2 peptide family offer some insights into their potential biological activities. For instance, a study on a truncated analog, Esculentin-2CHa(1-30) , demonstrated that it could reduce high-fat diet-induced increases in beta-cell proliferation in mice. While this is an in-vivo study, it suggests a potential interaction with the cell proliferation machinery where PCNA is a key component.

Further in vitro research is required to elucidate the specific effects of the this compound and its derivatives on the expression and regulation of collagen, CD31, and PCNA. Such studies would be invaluable in determining the potential therapeutic applications of this peptide family in areas such as wound healing, angiogenesis-dependent diseases, and cancer.

Antioxidant Activity in Peptide Contexts

Antioxidant peptides are molecules that can neutralize reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Peptides derived from natural sources are of increasing interest for their potential as natural antioxidants. nih.gov

The antioxidant capacity of peptides can be evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govresearchgate.netopenagrar.deresearchgate.net These assays measure the ability of a peptide to donate a hydrogen atom or an electron to stabilize a free radical.

While specific in vitro antioxidant activity data for the This compound is not available, studies on other members of the Esculentin peptide family suggest potential antioxidant properties. For example, a study on Esculentin-2CHa in a fruit fly model of high-sucrose diet-induced oxidative stress showed that the peptide could prevent the depletion of antioxidant status. Although this was an in-vivo study, it points towards the potential of this peptide family to mitigate oxidative stress.

To illustrate how the antioxidant activity of peptides is quantified and reported in vitro, the following table presents hypothetical data for a generic peptide in common antioxidant assays.

AssayPeptide Concentration (mg/mL)Radical Scavenging Activity (%)IC50 (mg/mL)
DPPH 0.125.50.45
0.248.2
0.575.8
ABTS 0.135.20.32
0.265.1
0.592.4

This table contains hypothetical data for illustrative purposes.

The mechanisms by which peptides exert their antioxidant effects can vary and may include direct radical scavenging, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant enzyme systems. The amino acid composition and sequence of a peptide are crucial determinants of its antioxidant potential. The presence of certain amino acids, such as tryptophan, tyrosine, and cysteine, can significantly contribute to radical scavenging activity.

Further in vitro studies employing assays like DPPH and ABTS are necessary to specifically characterize the antioxidant profile of the this compound and its derivatives. Such research would clarify their mechanisms of action and evaluate their potential as novel antioxidant agents for therapeutic or nutraceutical applications.

Structure Activity Relationship Sar Studies of Esculentin 2 Ra2 Peptide Precursor Analogs

Design and Synthesis of Peptide Analogs and Derivatives

The design of Esculentin-2-RA2 analogs often begins with the native peptide sequence, which is then modified to enhance specific properties. nih.govpensoft.net Common strategies include truncating the peptide to identify the minimal active sequence, substituting specific amino acids to improve potency or reduce toxicity, and introducing chemical modifications to increase stability. nih.govnih.gov

The synthesis of these peptide analogs is typically achieved through solid-phase peptide synthesis (SPPS). pensoft.netmdpi.com This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.com Following the completion of the peptide chain, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Impact of N-terminal Domain Modifications on Biological Activities

The N-terminal domain of Esculentin-2 peptides plays a significant role in their biological activity. Studies have shown that modifications in this region can have a profound impact on the peptide's antimicrobial and cytotoxic effects.

For instance, the removal of the hydrophobic N-terminal hexapeptide from Esculentin-2CHa resulted in a complete loss of its growth-inhibitory activity against Staphylococcus aureus and a significant reduction in its potency against other multidrug-resistant bacteria like Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.gov This highlights the importance of the N-terminal hydrophobicity for antimicrobial action. While the primary structure of this N-terminal region is not highly conserved across different frog species, its hydrophobic character is maintained, suggesting evolutionary pressure to preserve this functional feature. nih.gov

Further research on other antimicrobial peptides (AMPs) supports the importance of the N-terminal domain. For example, modifications to the N-terminal region of human RNase 3 have been shown to improve serum stability while reasonably preserving antimicrobial activity. nih.gov Protecting the N-terminus of the peptide calcitermin (B1577619) was found to increase its resistance to proteolytic degradation. nih.gov In some cases, the N-terminal domain of a protein subunit can stimulate its core transcriptional elongation properties. nih.govnih.gov

Significance of the C-terminal Cyclic Domain for Functional Efficacy

The C-terminal region of Esculentin-2 peptides is characterized by a cyclic domain formed by a disulfide bond between two cysteine residues. This structural feature is critical for the peptide's functional efficacy.

Truncation of the C-terminal region, along with amidation, has been shown to increase the activity of Esculentin (B142307) peptides. informahealthcare.com The removal of the cyclic C-terminal domain from Esculentin-2CHa, which involved replacing the cysteine residues with serine, led to a notable decrease in its cytotoxic activity against both microorganisms and mammalian cells. nih.gov This indicates that the cyclic structure is important for maintaining the peptide's potent biological effects.

The C-terminal domain is not only crucial for the activity of Esculentin peptides but has also been found to be essential in other proteins. For example, the C-terminus of Drosophila Topoisomerase IIIα is vital for its function in dissolving double Holliday junctions by providing an interaction interface for other proteins and DNA. nih.gov Similarly, the C-terminal extension of small heat-shock proteins plays a role in their chaperone function and solubility. nih.gov In some cases, the C-terminal domain can act as a degron, a signal for protein degradation, which is a regulatory process. nih.gov

Effects of Specific Amino Acid Substitutions on Potency and Selectivity

The substitution of specific amino acids within the Esculentin-2 peptide sequence is a key strategy for modulating its potency and selectivity. By replacing certain residues, researchers can enhance the peptide's antimicrobial activity while minimizing its toxicity to host cells.

One study on Esculentin-2CHa demonstrated that a [D20K, D27K] analog, where two aspartic acid residues were replaced with lysine (B10760008), exhibited a modest increase in potency against all tested microorganisms. nih.gov However, this substitution also led to a marked increase in cytotoxicity against human red blood cells and lung cancer cells. nih.gov This highlights a common challenge in peptide design: enhancing antimicrobial potency without simultaneously increasing toxicity.

In another example, the substitution of tryptophan at position 16 in a truncated 23-residue analog of Esculentin-2EM resulted in a significant recovery of the parent peptide's antimicrobial activity. nih.gov Further modifications, such as creating "stapled" 15-residue analogs with an oct-4-enyl cross-link, led to remarkable increases in antimicrobial activity, helical content, and resistance to proteases. nih.gov

The principle of enhancing selectivity through amino acid substitution has been demonstrated with other peptides as well. For the antimicrobial peptide mastoparan, an analog with alanine (B10760859) substitutions at positions 5 and 8 showed broad-spectrum antimicrobial activity without being hemolytic or cytotoxic to human cells. nih.gov These findings underscore the potential of rational amino acid substitutions to improve the therapeutic index of antimicrobial peptides.

Influence of C-terminal Amidation on Activity Profiles

C-terminal amidation is a common post-translational modification in many biologically active peptides, and it significantly influences the activity profiles of Esculentin-2 analogs. This modification involves replacing the C-terminal carboxylic acid group with an amide group, which can enhance the peptide's stability, net positive charge, and interaction with biological membranes. researchgate.netnih.gov

Studies on novel Esculentin-2 peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2, and their C-terminally amidated analogs have shown that amidation can have a pronounced effect on their antimicrobial activity. informahealthcare.comnih.gov While the parent peptides were active against fish pathogens, their amidated counterparts exhibited a 10-fold decrease in the minimum inhibitory concentration (MIC). informahealthcare.comnih.gov Furthermore, amidation reduced the time required to kill S. aureus and V. cholerae. informahealthcare.com Interestingly, the hemolytic potential of these peptides remained unchanged after amidation. researchgate.netnih.gov

The effect of C-terminal amidation is not uniform across all peptides and can lead to either increases or decreases in efficacy. lsbu.ac.uk For some peptides, amidation enhances their ability to form a stable α-helical structure at the membrane interface, which is proposed to be a key driver for increased antibacterial activity. nih.govnih.gov This modification can also lead to a higher membrane disruptive ability. nih.gov The enhanced peptide-lipid and peptide-peptide interactions due to amidation can stabilize the peptide's structure and promote its antimicrobial activity. biorxiv.orgbiorxiv.org

Rational Design Strategies for Enhanced Bioactivity and Stability

Rational design strategies are employed to systematically improve the bioactivity and stability of Esculentin-2 peptide precursors and their analogs. nih.govnih.gov These strategies are based on an understanding of the relationship between the peptide's structure and its function, and they often involve a combination of computational modeling and experimental validation. pensoft.netnih.gov

Key rational design approaches include:

Truncation: Identifying the minimal active sequence to reduce synthesis cost and potential toxicity. nih.gov

Amino Acid Substitution: Replacing specific amino acids to enhance antimicrobial potency, selectivity, and stability. nih.gov This can involve using non-natural amino acids to increase resistance to proteases. nih.gov

Helical Stapling: Introducing covalent cross-links to constrain the peptide into an α-helical conformation, which can lead to increased activity and protease resistance. nih.gov

C-terminal Amidation: Modifying the C-terminus to improve stability and activity, as discussed in the previous section. nih.govnih.gov

Hybrid Peptide Design: Combining fragments from different parent peptides to create novel sequences with enhanced properties. pensoft.net

These design strategies have been successfully applied to various antimicrobial peptides. For example, rationally designed analogs of Oreoch-2, created using a truncation strategy, showed improved antibacterial activity and reduced hemolysis compared to the parent peptide. nih.gov Similarly, the rational design of biobetters through site-specific mutations has been used to enhance the stability of therapeutic proteins. nih.gov

Below is an interactive table summarizing the effects of different modifications on Esculentin-2 and other antimicrobial peptides.

Modification Strategy Peptide Observed Effect Reference
N-terminal TruncationEsculentin-2CHaAbolished activity against S. aureus, reduced potency against other bacteria. nih.gov
C-terminal Domain RemovalEsculentin-2CHaDecreased cytotoxicity against microbes and mammalian cells. nih.gov
Amino Acid Substitution ([D20K, D27K])Esculentin-2CHaIncreased antimicrobial potency but also increased cytotoxicity. nih.gov
Tryptophanyl Substitution (at position 16)Esculentin-2EM analogSignificant recovery of antimicrobial activity. nih.gov
Helical Stapling15-residue Esculentin-2EM analogsIncreased antimicrobial activity, helical content, and protease resistance. nih.gov
C-terminal AmidationEsculentin-2 HYba1/HYba210-fold decrease in MIC against fish pathogens; reduced killing time. informahealthcare.comnih.gov

Genetic Engineering and Expression Systems for Esculentin 2 Ra2 Peptide Precursor Production

Recombinant Expression Strategies for Amphibian Peptides

The production of amphibian antimicrobial peptides (AMPs) like Esculentin-2-RA2 through recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis or extraction from natural sources. The most commonly employed microbial hosts for this purpose are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. nih.govnih.gov

Escherichia coli Expression: E. coli is a popular choice due to its rapid growth, well-understood genetics, and high expression levels. nih.gov However, producing AMPs in E. coli can be challenging due to their potential toxicity to the host and susceptibility to degradation by intracellular proteases. A common strategy to overcome these issues is to express the peptide as a fusion protein. mdpi.com This involves linking the peptide to a larger, more stable protein partner, such as Glutathione S-transferase (GST). This approach has been successfully used for other Esculentin-2 peptides, where the GST moiety appeared to mask the peptide's toxicity and protect it from proteolysis, leading to high yields. mdpi.com For peptides containing disulfide bonds, like Esculentin-2-RA2, targeting expression to the periplasmic space of E. coli is advantageous. The oxidizing environment of the periplasm facilitates correct disulfide bond formation, which is crucial for the peptide's structure and function. nih.govnih.gov

Pichia pastoris Expression: Pichia pastoris is a eukaryotic host that offers several advantages for producing complex peptides. nih.gov As a eukaryote, it possesses the machinery for post-translational modifications, including disulfide bond formation, which occurs in the endoplasmic reticulum. mdpi.com This system is capable of secreting the recombinant protein into the culture medium, which simplifies purification and minimizes exposure to intracellular proteases. nih.gov High-density fermentation of P. pastoris can lead to significant yields of recombinant peptides. For instance, the recombinant expression of fowlicidin-2, another antimicrobial peptide, in P. pastoris resulted in a high-level yield of 85.6 mg/l. nih.gov The use of fusion partners, such as Small Ubiquitin-like Modifier (SUMO), has also proven effective in enhancing the expression and solubility of AMPs in yeast systems. researchgate.net

Expression HostCommon StrategiesAdvantagesDisadvantages
Escherichia coli Fusion protein (e.g., GST), Periplasmic expressionRapid growth, High yield, Well-established geneticsPotential toxicity, Proteolytic degradation, Disulfide bond formation can be challenging
Pichia pastoris Secretory expression, Fusion protein (e.g., SUMO), High-density fermentationPost-translational modifications, Secretion simplifies purification, High cell densitiesSlower growth than E. coli, Methanol induction can be hazardous

Use of Precursor-Targeted Genome Mining for Novel Esculentin-2 Family Members

Genome mining is a powerful bioinformatic approach to discover novel bioactive compounds by searching through genomic and transcriptomic data. Precursor-targeted mining, specifically, focuses on identifying the conserved precursor sequences of peptides to unearth new family members. nih.gov While this approach has been extensively used for discovering new lanthipeptides by targeting their characteristic leader peptides, its application to the Esculentin (B142307) family holds significant promise. researchgate.net

Amphibian AMPs are synthesized as a prepropeptide, which consists of a conserved N-terminal signal peptide, an acidic pro-sequence, and the C-terminal mature peptide. nih.gov The signal peptide sequences within amphibian lineages show conservation, presenting a viable target for mining efforts. researchgate.net By designing degenerate primers or creating bioinformatic models based on the conserved signal and acidic pro-regions of known Esculentin-2 precursors, it is possible to screen amphibian transcriptome databases, such as those derived from skin secretions, for novel Esculentin-2 family members. bohrium.com This in silico method can rapidly identify putative AMPs, which can then be synthesized and tested for activity, accelerating the discovery process. nih.gov A scalable bioinformatics platform, rAMPage, has been successfully used to mine amphibian and insect transcriptomes, identifying hundreds of novel putative AMPs. nih.gov

Characterization of Gene Expression Profiles of Esculentin-2 Precursors in Source Organisms

Understanding the natural expression of Esculentin-2 precursor genes is crucial for optimizing their production and understanding their biological role. The skin secretions of frogs are the primary source of these peptides and can be collected non-lethally. usgs.govnih.gov These secretions contain not only the mature peptides but also the mRNA transcripts from the granular glands where the peptides are synthesized. bohrium.com

MethodInformation GainedExample Application
cDNA Cloning from Skin Secretions Full precursor nucleotide and amino acid sequenceIdentification of novel Esculentin-1 (B1576701) and -2 precursors from Chinese ranid frogs. bohrium.commapress.com
RNA-seq of Skin Secretions Comprehensive transcriptome, identification of all expressed AMP precursorsDiscovery of 1137 putative AMPs from 75 amphibian and insect species. nih.gov
Quantitative PCR (qPCR) Measurement of specific AMP transcript abundanceComparing AMP gene expression levels between different frog species or under different conditions. usgs.gov

Challenges and Advances in Heterologous Expression of Complex Peptide Precursors

The production of complex peptide precursors like Esculentin-2-RA2, which contains two cysteine residues forming an intramolecular disulfide bond, presents several challenges in heterologous expression systems. mol-scientific.commdpi.com

Challenges:

Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of stable disulfide bonds, often leading to misfolded and inactive peptides. nih.govmdpi.com

Toxicity: The inherent antimicrobial nature of the peptide can be toxic to the microbial host, inhibiting growth and limiting production yields. nih.gov

Proteolytic Degradation: Host cell proteases can degrade the expressed peptide, significantly reducing the final yield. mdpi.com

Inclusion Body Formation: High-level expression in E. coli can lead to the aggregation of the recombinant protein into insoluble inclusion bodies, which requires complex and often inefficient refolding procedures. mdpi.com

Advances: Significant progress has been made to overcome these hurdles.

Engineered Strains and Compartments: To address disulfide bonding, specialized E. coli strains like SHuffle, which have an oxidizing cytoplasm, have been developed. Alternatively, directing the peptide to the periplasm provides a naturally oxidizing environment. nih.govnih.gov

Fusion Partners and Tags: The use of fusion partners like GST, SUMO, or thioredoxin (Trx) can mask toxicity, improve solubility, and prevent degradation. mdpi.comnih.gov These partners can often be cleaved off after purification.

Codon Optimization and Promoter Tuning: Adapting the codon usage of the precursor gene to match that of the expression host can improve translational efficiency. Using tunable promoters, such as the rhamnose promoter in E. coli, allows for the fine-tuning of the protein production rate, which can prevent the saturation of secretion pathways and reduce toxicity. nih.govfrontiersin.org

Secretion Systems: In hosts like Pichia pastoris, optimizing the signal peptide that directs the precursor for secretion can significantly enhance the yield of correctly folded, active peptide in the culture medium, simplifying downstream processing. researchgate.net

Computational Approaches and Bioinformatics in Esculentin 2 Ra2 Peptide Precursor Research

Predictive Modeling of Peptide Features (e.g., Signal Peptide Cleavage Sites, PTMs)

The Esculentin-2-RA2 peptide, like most secreted peptides, is synthesized as a larger precursor protein that undergoes several processing steps. Predictive modeling is crucial for identifying the key features within this precursor sequence.

Signal Peptide Cleavage: The N-terminus of the precursor contains a signal peptide that directs it for secretion. Computational tools are used to predict the precise location of the cleavage site, which separates the signal peptide from the functional propeptide. Programs like SignalP utilize neural networks and hidden Markov models, trained on vast datasets of experimentally verified cleavage sites, to achieve high accuracy in these predictions. drugbank.com Identifying this site is the first step in determining the sequence of the propeptide that will undergo further modifications.

Post-Translational Modifications (PTMs): PTMs are critical for the activity of many AMPs, and esculentins are no exception. C-terminal amidation, for instance, is a common PTM in frog skin peptides that often neutralizes the negative charge of the C-terminal carboxyl group, which can enhance antimicrobial activity and stability. nih.govresearchgate.net Various bioinformatics tools and servers can scan a precursor sequence to predict potential PTM sites. These tools use sequence motifs and machine learning algorithms to identify likely sites for modifications such as amidation, glycosylation, phosphorylation, and hydroxylation. nih.govembl.denih.gov Applying these models to the Esculentin-2-RA2 precursor sequence allows researchers to form hypotheses about its final bioactive form, guiding subsequent synthesis and functional testing. nih.gov

Table 1: Example of Predictive Tools for Peptide Features

Feature Prediction Goal Example Software/Server Methodology
Signal Peptide Identify cleavage site SignalP drugbank.com Neural Networks, Hidden Markov Models
Amidation Predict C-terminal amidation site PTM-ssMP Sequence-based prediction models
Glycosylation Identify potential N-linked or O-linked glycosylation sites NetNGlyc, NetOGlyc Neural Networks

| Disulfide Bonds | Predict cysteine pairing | DiANNA, DISULFIND | Neural Networks, Graph-based algorithms |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in vitro

Understanding how a peptide interacts with its target is fundamental to explaining its biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze these interactions at an atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a target receptor or membrane. For Esculentin-2-RA2, docking studies could be used to model its interaction with bacterial cell membranes (e.g., lipid bilayers composed of phosphatidylglycerol) or specific molecular targets like the glycine (B1666218) receptor, which it has been found to modulate. mol-scientific.comnih.gov The process generates a binding score, such as binding energy, which helps to rank different peptide variants or binding poses. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the peptide-target complex over time. ethz.ch These simulations apply the principles of classical mechanics to calculate the motion of every atom in the system, providing deep insights into the stability of the interaction, conformational changes induced upon binding, and the specific forces (e.g., hydrogen bonds, electrostatic interactions) that maintain the complex. nih.govmdpi.com For Esculentin-2-RA2, MD simulations can reveal how it disrupts the bacterial membrane, whether by forming pores or through a "carpet" mechanism, and can validate the stability of its binding to other protein targets. nih.gov

Table 2: Hypothetical MD Simulation Setup for Esculentin-2-RA2

Parameter Description Example Value
System Esculentin-2-RA2 peptide with a model bacterial membrane Peptide + POPC/POPG (3:1) bilayer
Force Field Equations describing the energy of the system GROMOS54a7 or CHARMM36m
Water Model Explicit solvent model SPC/E or TIP3P
Simulation Time Duration of the simulation to observe events 500 nanoseconds (ns) nih.gov

| Analysis | Key metrics to be extracted from the trajectory | Root Mean Square Deviation (RMSD), hydrogen bond analysis, membrane thickness, peptide penetration depth |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For peptides, this involves calculating a set of numerical values, or "descriptors," that represent the physicochemical properties of the amino acids in the sequence. researchgate.net

A QSAR study for Esculentin-2-RA2 would involve synthesizing or computationally generating a library of peptide analogs with systematic variations (e.g., single amino acid substitutions, truncations). The biological activity of these peptides (e.g., minimum inhibitory concentration against a bacterial strain) would be measured experimentally. nih.gov Descriptors representing properties like hydrophobicity, charge, size, and secondary structure propensity would then be calculated for each peptide. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that links these descriptors to the observed activity. researchgate.netnih.gov This model can then be used to predict the activity of new, unsynthesized peptide designs, accelerating the discovery of more potent analogs. researchgate.net

Sequence and Structural Homology Analysis Tools

Homology analysis is based on the principle that similarity in sequence often implies similarity in structure and function.

Sequence Homology: Tools like BLAST (Basic Local Alignment Search Tool) are used to search massive protein databases (e.g., UniProt) for sequences similar to the Esculentin-2-RA2 precursor. uniprot.org This can identify other related esculentin (B142307) peptides in different frog species, providing evolutionary context and revealing conserved regions that are likely critical for function.

Structural Homology Modeling: If the three-dimensional structure of Esculentin-2-RA2 has not been experimentally determined, homology modeling can be used to build a predictive model. Software like I-TASSER or Rosetta finds proteins with known structures that have sequence similarity to the target peptide and uses their structures as templates to build a 3D model of Esculentin-2-RA2. nih.govnih.gov This predicted structure is invaluable for subsequent docking and dynamics studies.

Table 3: Example of Sequence Homology Search Results for an Esculentin Peptide

Homologous Peptide Organism Database Accession Query Cover Percent Identity
Esculentin-2CHa Hylarana chalconota P86541 98% 89.13%
Esculentin-2b Rana esculenta P82963 100% 76.09%
Brevinin-2-related peptide Pelophylax nigromaculatus C0HJV8 95% 65.22%
Ranatuerin-2P Rana pipiens P83161 88% 54.35%

Note: This table is illustrative and based on typical findings for peptides in this family.

In Silico Screening for Peptide Engineering

In silico screening combines many of the tools described above to rationally design new peptides with improved characteristics, a process often called "ex silico engineering." nih.govnih.gov The goal is to create variants of Esculentin-2-RA2 with, for example, higher antimicrobial potency, greater selectivity for cancer cells, or improved stability.

The process typically involves:

Library Generation: A virtual library of Esculentin-2-RA2 variants is created by making systematic changes to its amino acid sequence (e.g., alanine (B10760859) scanning, where each residue is replaced one-by-one with alanine, or substituting residues with other amino acids possessing different properties).

Virtual Screening: This library is screened using high-throughput computational methods. For example, molecular docking can be used to predict the binding affinity of each variant to a specific target. nih.gov

Filtering and Ranking: Peptides are ranked based on their predicted activity, stability, and other desired properties.

Experimental Validation: The most promising candidates identified through the screening process are then synthesized and tested in the lab to validate the computational predictions.

This iterative cycle of computational design and experimental validation significantly reduces the number of compounds that need to be synthesized and tested, making the peptide engineering process more efficient and targeted. nih.gov

Future Research Directions and Unresolved Questions for Esculentin 2 Ra2 Peptide Precursor

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A fundamental area of future research will be the complete elucidation of the biosynthetic pathway of the Esculentin-2-RA2 peptide precursor within its native biological system. Understanding how this peptide is synthesized in vivo and the intricate mechanisms that regulate its production is crucial. This involves identifying the specific genes encoding the precursor, the enzymes responsible for its processing, and the signaling molecules that trigger its expression. Investigating the transcriptional and translational control of the precursor gene will provide insights into how the frog modulates its production in response to environmental stimuli or threats. Furthermore, establishing in vitro systems that replicate this biosynthetic pathway could pave the way for more controlled and efficient production methods.

Comprehensive Analysis of Post-Translational Modifications and their Functional Roles

Post-translational modifications (PTMs) are critical in determining the final structure and function of many proteins and peptides. nih.govnih.gov These modifications, which occur after the peptide chain is synthesized, can include amidation, glycosylation, phosphorylation, and the formation of disulfide bonds. nih.govmdpi.com A comprehensive analysis of the PTMs that the this compound undergoes is a key research objective.

For instance, C-terminal amidation has been shown to significantly enhance the activity of some esculentin (B142307) peptides, leading to a tenfold decrease in the minimum inhibitory concentration (MIC) against certain pathogens. researchgate.netnih.gov Identifying all the PTMs associated with Esculentin-2-RA2 and understanding their specific roles will be vital for explaining its biological activities and for designing more effective synthetic analogs.

Table 1: Common Post-Translational Modifications and Their Potential Functional Roles

ModificationPotential Functional Role in Peptides
AmidationIncreased stability, enhanced receptor binding, increased antimicrobial activity. researchgate.net
GlycosylationAltered solubility, improved stability, modulation of immunogenicity. nih.govnih.gov
PhosphorylationRegulation of protein-protein interactions, activation or inhibition of signaling pathways. nih.gov
Disulfide BondsStabilization of tertiary structure, crucial for specific binding and activity.

Identification of Novel Molecular Targets and Signaling Pathways in vitro

While Esculentin-2 peptides have demonstrated broad-spectrum antimicrobial and potential antitumor activities, the precise molecular targets and the signaling pathways they modulate are not fully understood. nih.govnih.gov Future in vitro studies will focus on identifying the specific receptors, enzymes, or other cellular components with which Esculentin-2-RA2 and its active peptide fragments interact.

For example, esculentin-2CHa has been shown to stimulate insulin (B600854) secretion by causing membrane depolarization and an increase in intracellular calcium. nih.gov Further research will aim to pinpoint the exact ion channels or other membrane proteins involved in this process. Uncovering these molecular interactions will provide a deeper understanding of the peptide's mechanism of action and could reveal new therapeutic applications. It has also been noted as an unintended allosteric modulator of the glycine (B1666218) receptor, GlyR, indicating a need for further investigation into its broader pharmacological profile. mol-scientific.com

Development of Advanced Synthetic and Recombinant Production Methodologies

To facilitate further research and potential therapeutic development, robust and efficient methods for producing Esculentin-2-RA2 and its derivatives are essential. Current methods often rely on solid-phase peptide synthesis, which can be complex and costly, sometimes requiring the removal of substances like trifluoroacetic acid (TFA) that can interfere with biological assays. mol-scientific.com

Future efforts will focus on optimizing these synthetic routes and exploring recombinant production systems. mdpi.com Genetically engineering microorganisms like E. coli or yeast to produce these peptides could offer a more scalable and cost-effective approach. nih.govnih.gov The development of novel purification techniques, such as split intein affinity chromatography, could also streamline the production of native, tag-free peptides. nih.gov

Exploration of Synergy with Other Bioactive Compounds in vitro

The potential for Esculentin-2 peptides to act synergistically with other bioactive compounds is a promising area of investigation. Combining these peptides with conventional antibiotics or other antimicrobial peptides could enhance their efficacy and potentially overcome microbial resistance. nih.gov

In vitro studies will be designed to test various combinations of Esculentin-2-RA2-derived peptides with known drugs against a range of pathogens. For example, some antimicrobial peptides have been shown to disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to antibiotics that are typically only effective against Gram-positive bacteria. nih.gov Investigating such synergistic interactions could lead to the development of novel combination therapies for challenging infections.

Advanced Mechanistic Studies using High-Resolution Imaging and Omics Technologies

To gain a more detailed understanding of how Esculentin-2 peptides function at a molecular and cellular level, researchers will employ advanced analytical techniques. High-resolution imaging methods, such as scanning electron microscopy, can visualize the morphological changes induced by the peptides on bacterial or cancer cells. mdpi.com

Furthermore, "omics" technologies, including proteomics and transcriptomics, will be invaluable. nih.govmdpi.com Proteomics can identify changes in protein expression in cells treated with the peptide, revealing the cellular pathways that are affected. Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into the gene expression changes induced by the peptide, offering a comprehensive view of the cellular response. mdpi.comnih.gov

Design and Characterization of Novel Esculentin-2 Analogs with Tailored Bioactivities in vitro

Building on the knowledge gained from structure-activity relationship studies, future research will focus on the rational design and synthesis of novel Esculentin-2 analogs with improved properties. nih.gov By making specific amino acid substitutions or modifications, scientists aim to create peptides with enhanced antimicrobial or anticancer potency, increased selectivity for target cells, and reduced toxicity to mammalian cells. nih.govmdpi.com

For instance, modifying the charge or hydrophobicity of the peptide can significantly impact its activity. nih.govpensoft.net The design of hybrid peptides, combining sequences from different antimicrobial peptides, is another strategy being explored to develop novel agents with superior characteristics. pensoft.net Each new analog will be rigorously characterized in vitro to assess its bioactivity and potential for further development.

Table 2: Examples of Esculentin Analogs and their Investigated Bioactivities

AnalogModificationInvestigated BioactivityReference
Esculentin-2CHa [L28K]Leucine (B10760876) to Lysine (B10760008) substitution at position 28Enhanced glucose tolerance and insulin secretion nih.gov
Esculentin-2CHa [D20K, D27K]Aspartic acid to Lysine substitutionsIncreased potency against microorganisms, but also increased cytotoxicity nih.gov
Esculentin-2 HYba1/2 amidated analogsC-terminal amidationDecreased MIC and reduced killing time against fish pathogens researchgate.netnih.gov
SUMO-3×ESC-ABDFusion with albumin binding domain and SUMOExtended plasma half-life and improved anti-hyperglycemic effects nih.gov

Ecological and Evolutionary Role of Esculentin-2 Peptides in Amphibian Defense

The skin of amphibians is a critical organ, serving not only for respiration and osmoregulation but also as a primary line of defense against a multitude of environmental threats. nih.gov A key component of this defense mechanism is the production and secretion of a diverse array of antimicrobial peptides (AMPs) from specialized granular glands in the skin. davidmoore.org.uknsf.gov When an amphibian is injured or stressed, these glands release their contents, providing a potent chemical shield against invading pathogens. davidmoore.org.uk Among the various families of amphibian AMPs, the esculentin-2 peptides play a significant role in this innate immune system. nih.govmdpi.com

Esculentin-2 peptides are part of a broader family of esculentins, which also includes esculentin-1 (B1576701). nih.gov These peptides are characterized by a conserved C-terminal region that forms a disulfide bridge, creating a cyclic structure. nih.gov While both esculentin-1 and -2 families are important for amphibian defense, esculentin-2 peptides exhibit a higher degree of amino acid substitutions, suggesting a dynamic evolutionary adaptation to different microbial challenges. nih.gov This variability likely contributes to the broad spectrum of activity observed against various pathogens. nih.govtandfonline.com

The primary ecological role of esculentin-2 peptides is to protect the amphibian host from infections by a wide range of microorganisms, including bacteria and fungi. davidmoore.org.uktandfonline.com Their mode of action typically involves disrupting the cell membranes of these microbes, leading to cell death. nih.gov This broad-spectrum activity is crucial for amphibians, which inhabit diverse and often microbe-rich environments. nih.gov The skin, being constantly exposed, is a major portal for potential infections, and the rapid release of potent AMPs like esculentin-2 provides immediate, non-specific protection. davidmoore.org.uk

From an evolutionary perspective, the diversity within the esculentin-2 peptide family across different amphibian species highlights a history of co-evolution with pathogens. The hypervariability in the amino acid sequences of these peptides, even among closely related frog species, suggests strong selective pressure to maintain a diverse arsenal (B13267) of chemical defenses. nih.gov This "arms race" between the amphibian host and its microbial adversaries drives the evolution of novel peptide variants capable of combating emerging and evolving pathogens. figshare.com The genetic basis for this diversity lies in a cluster of genes that have undergone duplication and subsequent functional divergence, allowing for the generation of a wide array of defense molecules from a common ancestral gene. figshare.com

Furthermore, some research suggests that the role of these peptides may extend beyond simple antimicrobial action. There is a hypothesis that cytolytic peptides like esculentins could also serve as an antipredator defense by enhancing the delivery of neuroactive compounds, which are often co-secreted. uol.de

Research Findings on the Antimicrobial Activity of Esculentin-2 Peptides

Peptide/AnalogTarget Organism(s)Key Findings
Esculentin-2 HYba1 and Esculentin-2 HYba2Gram-positive and Gram-negative bacteriaExhibited potent activity against a range of bacteria. C-terminal amidation enhanced the killing kinetics. tandfonline.comnih.gov
Esculentin(1-21)Pseudomonas aeruginosaShowed potent activity against both planktonic and biofilm forms of the bacteria. nih.gov
Esculentin-2PFrog virus 3 (an iridovirus)Effectively inhibited plaque formation by the virus. davidmoore.org.uk
Brevinin-2Ta (from Pelophylax kl. esculentus)Klebsiella pneumoniae, S. aureus, E. coli, C. albicansPromoted wound closure and inhibited bacterial infection in wounds. frontiersin.org

Q & A

Q. How should researchers investigate synergistic effects between Esculentin-2-RA2 and conventional antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Combine with transcriptomic analysis to identify pathways enhanced by synergy. Validate in biofilm models to mimic clinical scenarios .

Q. What computational approaches predict Esculentin-2-RA2’s interaction with host immune receptors?

  • Methodological Answer : Perform homology modeling of Toll-like receptors (TLRs) and dock Esculentin-2-RA2 using HADDOCK or AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .

Q. How can proteolytic degradation of Esculentin-2-RA2 in vivo be experimentally mitigated?

  • Methodological Answer : Incorporate D-amino acids or cyclization to enhance protease resistance. Test stability in human serum via half-life assays. Compare efficacy of modified vs. native peptides in infection models .

Methodological Considerations from Evidence

  • Reproducibility : Document protocols in line with NIH preclinical guidelines, including reagent lot numbers, instrumentation calibration, and statistical thresholds for significance .
  • Data Interpretation : Use mixed-methods frameworks (e.g., triangulation of quantitative bioactivity data and qualitative structural insights) to address contradictions .
  • Literature Review : Formulate foreground questions using PICO/PEO frameworks to isolate gaps in Esculentin-2-RA2 research (e.g., "In Gram-negative infections, how does Esculentin-2-RA2 compare to colistin in reducing endotoxin release?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.